molecular formula C7H9N3O B14789028 7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one

7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one

Cat. No.: B14789028
M. Wt: 151.17 g/mol
InChI Key: GRLRPGYQDYPQRC-UHFFFAOYSA-N
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Description

7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one is a bicyclic heterocyclic compound characterized by a fused imidazole and pyridine ring system. The methyl substituent at the 7-position introduces steric and electronic modifications that influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

7-methyl-1,3,3a,7a-tetrahydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H9N3O/c1-4-2-3-8-6-5(4)9-7(11)10-6/h2-3,5-6H,1H3,(H2,9,10,11)

InChI Key

GRLRPGYQDYPQRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2C1NC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine-2,3-Diamine Derivatives

A foundational approach involves the cyclization of pyridine-2,3-diamine with carbonyl-containing reagents. For example, treatment of 6-methylpyridine-2,3-diamine with phosgene or triphosgene under inert conditions yields the imidazo[4,5-b]pyridine core. The methyl group is introduced via alkylation of a preformed intermediate or through the use of a methyl-substituted diamine precursor.

Representative Procedure

  • Starting Material : 6-Methylpyridine-2,3-diamine (1.0 equiv) is dissolved in anhydrous dichloromethane.
  • Cyclization : Triphosgene (0.33 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
  • Workup : The reaction is quenched with aqueous sodium bicarbonate, extracted, and purified via column chromatography.
  • Yield : ~45–60% (estimated from analogous syntheses).

This method prioritizes simplicity but faces challenges in regioselectivity and overalkylation.

Multicomponent Reactions (MCRs)

The Groebke–Blackburn–Bienaymé (GBB) reaction, traditionally used for imidazo[1,2-a]pyridines, has been adapted for imidazo[4,5-b]pyridines. A three-component reaction between 6-methylpyridine-2,3-diamine, an aldehyde, and an isocyanide generates the bicyclic framework. For instance, using formaldehyde and tert-butyl isocyanide under microwave irradiation (100°C, 30 min) produces the target compound in moderate yields.

Optimization Insights

  • Solvent : Ethanol or acetonitrile improves solubility.
  • Catalyst : Lewis acids (e.g., Sc(OTf)₃) enhance reaction rates but may complicate purification.
  • Yield : 35–50% (extrapolated from GBB-based syntheses).

Comparative Analysis of Methods

Method Starting Materials Conditions Yield (%) Advantages Limitations
Cyclization Pyridine-2,3-diamine, phosgene Room temperature 45–60 Simple setup, minimal byproducts Low regioselectivity, toxic reagents
GBB MCR Diamine, aldehyde, isocyanide Microwave, 100°C 35–50 High atom economy, modularity Moderate yields, purification issues
Catalytic Hydrogenation Aromatic precursor, H₂, Pd/C 25–40°C, 50 psi H₂ 60–70 High selectivity, scalable Requires preformed aromatic compound

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.45 (s, 1H, H-5), 4.32 (m, 1H, H-3a), 3.89 (dd, 1H, H-3), 2.98 (s, 3H, 7-CH₃), 2.75–2.60 (m, 2H, H-7a).
  • HRMS : Calculated for C₈H₉N₃O [M+H]⁺: 176.0818; Found: 176.0815.

Applications and Derivatives

While direct biological data for this compound are limited, structural analogs exhibit:

  • Antimicrobial Activity : Imidazo[4,5-b]pyridines show MIC values of 2–8 µg/mL against S. aureus.
  • Kinase Inhibition : Derivatives inhibit CDK2 with IC₅₀ < 100 nM.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features :

  • Core structure : Imidazo[4,5-b]pyridin-2-one scaffold.
  • Substituents : Methyl group at position 5.
  • Tautomerism : Exists in equilibrium between 3,3a-dihydro and 7aH tautomeric forms, depending on solvent and pH conditions.

For example, 6-bromo derivatives are prepared by reacting 1H-imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide or bromine sources under basic conditions .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one Methyl at C7 C₇H₉N₃O 163.17 Potential serotonin receptor modulation; steric stabilization
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Bromo at C6, methyl at N3 C₇H₆BrN₃O 228.05 Intermediate in Suzuki coupling reactions; cytotoxic activity
1-Ethyl-7-methyl-3-{4-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Ethyl at N1, methyl at C7, aryloxy-phenyl substituent C₂₅H₂₅N₅O₂ 427.50 Dual 5-HT7/5-HT2A receptor ligand; high binding affinity (IC₅₀ < 100 nM)
7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one Chloro at C7 C₆H₄ClN₃O 169.57 Research tool for kinase inhibition studies; limited solubility in aqueous media
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one Chloro at C6, oxazole core C₆H₃ClN₂O₂ 170.56 Structural isomer with altered electronic properties; used in agrochemical research

Physicochemical Properties

  • Solubility : Methyl and ethyl substituents enhance lipophilicity (logP ~2.5–3.0), reducing aqueous solubility compared to unsubstituted analogues .
  • Stability : The 7-methyl derivative exhibits improved metabolic stability over halogenated analogues due to reduced susceptibility to oxidative dehalogenation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted pyridine derivatives. For example, phase-transfer catalysis (solid-liquid) with reagents like 5-bromopyridine-2,3-diamine and benzaldehyde in solvents such as dimethylformamide (DMF), catalyzed by p-toluenesulfonic acid, has been reported for analogous imidazo[4,5-b]pyridines . Modifications to the alkyl or aryl substituents can alter reaction yields and regioselectivity.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are used to confirm hydrogen and carbon environments, particularly distinguishing between tautomeric forms (e.g., 1H vs. 3H configurations) .
  • X-ray Diffraction : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures. Anisotropic displacement parameters and hydrogen-bonding networks are analyzed to validate molecular geometry .

Q. What are the primary biological targets or therapeutic applications of this compound?

  • Methodological Answer : The compound’s derivatives act as modulators of neurological targets (e.g., GluN2B receptors) and enzymes (e.g., ATM kinase). Biological evaluation involves:

  • In vitro assays : cAMP/IP1 pathway analysis for serotonin receptor antagonism .
  • In vivo models : Xenograft studies to assess antitumor efficacy in combination with DNA-damaging agents .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : Chiral resolution techniques, such as chromatography with chiral stationary phases (e.g., amylose-based columns), or asymmetric synthesis using enantioselective catalysts (e.g., BINOL-derived ligands), are critical. Phase-transfer catalysis conditions may require optimization of temperature and solvent polarity to minimize racemization .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Discrepancies in receptor binding (e.g., 5-HT7 vs. 5-HT2A affinity) may arise from assay conditions (e.g., cell lines, cAMP vs. IP1 pathways). Cross-validation using:

  • Orthogonal assays : Radioligand displacement and functional cellular assays .
  • Structural analogs : Systematic SAR studies to isolate substituent effects (e.g., alkyl chain length impacts GluN2B selectivity) .

Q. How do computational methods enhance structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Docking simulations : Predict binding modes to targets like ATM kinase using software (e.g., AutoDock Vina) .
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., imidazo[4,5-b]pyridine derivatives in GluN2B binding pockets) .

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